Structural Differentiation: 4-Ethoxyphenyl vs. Common Aryl Ethers in FABP Inhibitor Scaffolds
Among the non-annulated thiophenylamide series, the R³ substituent (aryl ether) is a primary determinant of FABP4 vs. FABP5 selectivity. CAS 2097935-06-1 bears a 4-ethoxyphenyl group, which provides a distinct combination of lipophilicity (calculated logP ~3.0–3.5) and steric bulk compared to the 4-methoxyphenyl (ΔlogP ≈ −0.5 to −0.7) and 4-fluorophenoxy analogs disclosed in the same patent family [REFS-5, REFS-6]. The ethoxy oxygen serves as a hydrogen-bond acceptor, while the ethyl group extends the hydrophobic contact surface—a feature absent in methoxy analogs.
| Evidence Dimension | Lipophilicity (clogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | clogP ~3.0–3.5; HBA count = 4 (ethoxy O, amide O, thiophene S, hydroxy O) |
| Comparator Or Baseline | 4-methoxyphenyl analog: clogP ~2.5; 4-fluorophenoxy analog: clogP ~3.3; HBA count differs |
| Quantified Difference | ΔclogP ≈ +0.5 vs. methoxy; subtle lipophilicity shift vs. fluorophenoxy |
| Conditions | In silico calculation based on structural series disclosed in US 9,353,102 B2; experimental logP not reported for target compound |
Why This Matters
Lipophilicity governs membrane permeability and non-specific protein binding; the 4-ethoxy substitution represents a deliberate design choice that cannot be replicated by methoxy or halogenated analogs without altering the compound's ADME and selectivity profile.
- [1] Buettelmann B, Ceccarelli SM, Kuehne H, Kuhn B, Neidhart W, Obst Sander U, Richter H. Non-annulated thiophenylamides. US Patent 9,353,102 B2. See generic Formula (I) and R³ substitution definitions. View Source
- [2] Kuujia. Cas no 2034598-58-6: 2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide – structural comparator. View Source
